p-Fluorohippuric acid, also known as p-fluorohippate or para-fha, belongs to the class of organic compounds known as hippuric acids . Hippuric acids are compounds containing hippuric acid, which consists of a benzoyl group linked to the N-terminal of a glycine . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
In a study, two new metabolites, para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA), were identified as the main metabolites in urine of rats after intravenous administration of fluorapacin .
The molecular formula of p-Fluorohippuric acid is C9H8FNO3 . The InChI representation of the molecule is InChI=1S/C9H8FNO3/c10-7-3-1-6 (2-4-7)9 (14)11-5-8 (12)13/h1-4H,5H2, (H,11,14) (H,12,13) .
The molecular weight of p-Fluorohippuric acid is 197.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass of the molecule is 197.04882128 g/mol .
p-Fluorohippuric acid is an aromatic compound that belongs to the class of hippuric acids, which are derivatives of benzoic acid. This compound is characterized by the presence of a fluorine atom at the para position relative to the carboxylic acid group. p-Fluorohippuric acid has gained attention in various scientific fields, particularly in pharmacology and toxicology, due to its potential as a metabolic marker and its role in studying the metabolism of fluorinated compounds.
p-Fluorohippuric acid can be synthesized from p-fluorobenzoic acid and glycine through acylation reactions. The compound is classified as a fluorinated aromatic carboxylic acid. Its chemical formula is , and it is often used in metabolic studies and as a reference compound in analytical chemistry.
The synthesis of p-fluorohippuric acid typically involves two main steps:
The molecular structure of p-fluorohippuric acid features a fluorine atom attached to the benzene ring at the para position relative to the carboxylic acid group. The structural formula can be represented as:
p-Fluorohippuric acid can undergo various chemical reactions, including:
The reactivity of p-fluorohippuric acid is influenced by the electron-withdrawing nature of the fluorine atom, which affects electrophilic substitution reactions on the aromatic ring.
p-Fluorohippuric acid serves as a metabolite in various biological systems, particularly in studies involving fluorinated drugs. Its mechanism of action includes:
Relevant analyses indicate that p-fluorohippuric acid exhibits significant metabolic stability, making it suitable for use as a tracer in pharmacokinetic studies.
p-Fluorohippuric acid has several scientific uses:
p-Fluorohippuric acid (PFHA), chemically known as N-(4-fluorobenzoyl)glycine, was first identified in the 1980s as a significant hepatic metabolite of the non-opioid analgesic flupirtine [5] [8]. This discovery coincided with clinical development of flupirtine by Chemiewerk Homburg (later Degussa Pharma), which sought alternatives to traditional NSAIDs and opioids. Researchers noted that flupirtine underwent rapid biotransformation following administration, with PFHA emerging as a terminal metabolite alongside the pharmacologically active N-acetylated derivative D13223 [7] [8]. Structural characterization confirmed PFHA as the glycine conjugate of 4-fluorobenzoic acid, formed via hepatic glycine conjugation pathways [6].
The metabolic pathway was elucidated through in vitro studies using human liver preparations and in vivo human pharmacokinetic analyses. Flupirtine undergoes initial hydrolytic cleavage of its carbamate group, releasing 4-fluorobenzoic acid, which subsequently conjugates with glycine in hepatic mitochondria to form PFHA [7]. This conversion occurs through a two-step enzymatic process: (1) activation of 4-fluorobenzoic acid to fluoro-benzoyl-CoA by acyl-CoA synthetase, and (2) conjugation with glycine via glycine N-acyltransferase [6]. Quantitative human studies demonstrated that approximately 8-12% of bioavailable flupirtine is ultimately eliminated as PFHA through renal excretion, irrespective of genetic polymorphisms in UGT1A1, NAT2, or GSTP1 enzymes [2].
Metabolic Step | Enzymes Involved | Primary Site | Key Metabolites Generated | Elimination Yield |
---|---|---|---|---|
Hydrolytic cleavage | Esterases/Carboxylesterases | Liver | 4-Fluorobenzoic acid | Not quantified |
Glycine conjugation | Acyl-CoA synthetase, Glycine N-acyltransferase | Hepatic mitochondria | p-Fluorohippuric acid | 8-12% of bioavailable flupirtine [2] [7] |
Oxidation/Conjugation | Peroxidases (e.g., myeloperoxidase) | Liver | Quinone diimines (reactive intermediates) | Minor pathway |
Renal excretion | Organic anion transporters (OATs) | Kidney Tubules | Intact p-Fluorohippuric acid | 72% urinary recovery of flupirtine-related metabolites [8] |
PFHA's identification provided crucial insights into flupirtine's elimination kinetics. Unlike the N-acetylated metabolite D13223, which retains 20-30% of flupirtine's analgesic activity, PFHA is pharmacologically inactive, serving primarily as a detoxification product [5] [8]. This metabolic route represents a significant detoxification pathway that prevents accumulation of potentially reactive intermediates, such as quinone diimines formed via peroxidase-mediated oxidation of flupirtine [7]. The discovery of PFHA thus resolved key questions about flupirtine's metabolic fate while highlighting the importance of glycine conjugation in xenobiotic clearance.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7